molecular formula C27H33ClN2 B12899145 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline

Cat. No.: B12899145
M. Wt: 421.0 g/mol
InChI Key: AGKMCNIDMVVSHJ-BUHFOSPRSA-N
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Description

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline is a complex organic compound that features a quinoline moiety, a vinyl group, and a chlorinated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated derivatives .

Scientific Research Applications

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. The vinyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline is unique due to its combination of a quinoline moiety, a vinyl group, and a chlorinated aniline structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H33ClN2

Molecular Weight

421.0 g/mol

IUPAC Name

3-chloro-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C27H33ClN2/c1-3-5-9-19-30(20-10-6-4-2)24-16-15-23(26(28)21-24)14-13-22-17-18-29-27-12-8-7-11-25(22)27/h7-8,11-18,21H,3-6,9-10,19-20H2,1-2H3/b14-13+

InChI Key

AGKMCNIDMVVSHJ-BUHFOSPRSA-N

Isomeric SMILES

CCCCCN(CCCCC)C1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)Cl

Canonical SMILES

CCCCCN(CCCCC)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)Cl

Origin of Product

United States

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